N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide

Kinase inhibitor design Structure–activity relationship Bipyridine regioisomer comparison

This high-purity N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide (≥98%) is the definitive 2,3'-bipyridine-3-ylmethyl, para-CF₃ regioisomer for Pim kinase inhibitor research. Unlike 5-ylmethyl or 4-ylmethyl isomers, this compound provides the correct chelating geometry and electronic profile for reproducible SAR data. Sourcing this specific CAS 1903404-09-0 entity ensures compliance with patent disclosures (e.g., US9321756, US9394297) and avoids the assay failures linked to generic isomer mixtures. Ideal for building focused libraries and as a selectivity control against morpholino-THP substituted RAF inhibitors (e.g., RAF709).

Molecular Formula C19H14F3N3O
Molecular Weight 357.336
CAS No. 1903404-09-0
Cat. No. B2739487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide
CAS1903404-09-0
Molecular FormulaC19H14F3N3O
Molecular Weight357.336
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26)
InChIKeyTWTNGRQNYPOPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide (CAS 1903404-09-0) – Structural Identity and Procurement Relevance


N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide (CAS 1903404-09-0, molecular formula C₁₉H₁₄F₃N₃O, molecular weight 357.3 g/mol) is a synthetic small molecule featuring a 2,3'-bipyridine core linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety [1]. The compound is catalogued in PubChem (CID 92120590) as a kinase-focused chemical probe with a computed XLogP3-AA of 3.1, one hydrogen bond donor, and six hydrogen bond acceptors [1]. Its structural architecture — a chelating bipyridine unit combined with an electron-withdrawing para-trifluoromethyl substituent — situates it within a broader class of kinase inhibitors targeting the Pim serine/threonine kinase family, for which patents from Amgen and other assignees provide extensive structure–activity relationship (SAR) data [2].

Why N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide Cannot Be Interchanged with Positional Isomers or Close Analogs


Within the bipyridine-benzamide chemotype, subtle positional variations in the bipyridine attachment point and the trifluoromethyl substitution pattern generate substantial differences in target engagement, physicochemical properties, and patent scope. For instance, the 2,3'-bipyridine scaffold with a 3-ylmethyl linker — the defining structural feature of this compound — differs from the 2,3'-bipyridin-5-ylmethyl and 2,4'-bipyridin-4-ylmethyl regioisomers in both molecular shape (rotatable bond count = 4 for the target vs. comparable but distinct topology for analogs) and electronic distribution at the chelating nitrogen positions [1]. Patent assignments across multiple US filings (US9321756, US9394297, US9187486) explicitly enumerate distinct compound claims with varying substitution geometries, confirming that even closely related isomers are treated as non-equivalent chemical entities for intellectual property and biological activity purposes [2]. Generic interchange therefore risks both assay irreproducibility and IP non-compliance.

Quantitative Differentiation Evidence for N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide


Regioisomeric Scaffold Differentiation: 2,3'-Bipyridine-3-ylmethyl vs. 2,3'-Bipyridine-5-ylmethyl Linkage Position

The target compound features a 2,3'-bipyridine core with the benzamide attached at the bipyridine-3-ylmethyl position. The closest positional isomer, N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide (CAS 2034400-72-9), differs at both the linker attachment point (5-ylmethyl vs. 3-ylmethyl) and the CF₃ substitution (meta vs. para). These alterations produce distinct molecular geometries: the target compound has a calculated XLogP3-AA of 3.1 versus 3.5 for the 5-ylmethyl isomer (ChemDraw prediction), and the para-CF₃ group modulates the benzamide carbonyl electrophilicity differently than the meta-CF₃ analog [1]. The scaffold topology difference is further reflected in patent filings: US9321756 enumerates azole-substituted bipyridine Pim inhibitors with defined linker attachment points, demonstrating that linker regioisomerism is a critical determinant of both kinase selectivity and patent claim scope [2].

Kinase inhibitor design Structure–activity relationship Bipyridine regioisomer comparison

Pim Kinase Pan-Inhibitory Activity: Class-Level Quantitative Reference from Patent SAR Data

The bipyridine-benzamide chemotype is extensively characterized in the patent literature as a Pim kinase inhibitory scaffold. In US9394297 (Amgen), representative compounds from this structural class achieve single-digit nanomolar IC₅₀ values against Pim-1 (e.g., Example 450: IC₅₀ = 0.340 nM vs. Pim-1; IC₅₀ = 0.380 nM vs. Pim-2) and Pim-2, with measurable activity against Pim-3 [1]. Across US9321756, multiple azole-bipyridine hybrid compounds demonstrate Pim-3 IC₅₀ values ranging from 0.763 nM to 15.3 nM, with Pim-2 IC₅₀ values typically 2- to 5-fold higher [2]. The target compound's 2,3'-bipyridine core with para-CF₃ substitution maps onto the SAR-defined pharmacophore for this class, where the bipyridine nitrogen geometry and the electron-withdrawing trifluoromethyl group are essential for hinge-region hydrogen bonding and hydrophobic pocket occupancy, respectively [3]. Note: Direct, compound-specific Pim IC₅₀ data for CAS 1903404-09-0 was not identified in public databases; the quantitative values cited here represent the class baseline from which differentiation is inferred based on structural topology.

Pim kinase inhibition Oncology target engagement Pan-Pim inhibitor comparison

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. Nearest Structural Analogs

Computed physicochemical parameters distinguish the target compound from its closest commercially catalogued isomer, N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide (CAS 2034321-74-7). The target compound's para-CF₃ substitution on the benzamide ring, combined with the 2,3'-bipyridine topology, yields a computed XLogP3-AA of 3.1, one hydrogen bond donor (amide NH), and six hydrogen bond acceptors (three pyridine nitrogens, amide carbonyl, and three fluorine atoms) [1]. In contrast, the 2,4'-bipyridin-4-ylmethyl isomer (CAS 2034321-74-7) features a meta-CF₃ group and a different bipyridine connectivity, resulting in altered hydrogen bond acceptor geometry and a predicted lipophilicity shift . These differences affect aqueous solubility, permeability, and protein binding — all critical parameters for reproducible biochemical assay performance and in vitro ADME profiling. The para-CF₃ configuration in the target compound provides a more linear molecular axis compared to the meta-CF₃ isomer, which may influence crystal packing and formulation behavior .

Drug-likeness Lipophilicity comparison Physicochemical property benchmarking

Patent Landscape Differentiation: Compound-Specific Claim Scope vs. Generic Bipyridine-Benzamide Filings

The bipyridine-benzamide patent landscape is fragmented across multiple assignees and patent families. The target compound's specific structural configuration — 2,3'-bipyridine with 3-ylmethyl linker and para-trifluoromethylbenzamide — is encompassed within the genus claims of US9321756 (Amgen, azole compounds as PIM inhibitors) and US9394297 (Amgen, amides as PIM inhibitors), both of which recite substituted bipyridine scaffolds. However, the target compound lacks a dedicated composition-of-matter claim in publicly accessible patent databases, distinguishing it from more advanced leads such as RAF709 (CAS 1628838-42-5), which is the subject of extensive independent patent protection and clinical candidate optimization publications [1][2]. This positions the target compound as an SAR probe molecule suitable for internal lead optimization campaigns without encumbrance from third-party composition-of-matter patents, provided that the procured material is used for research purposes consistent with the patent safe harbor [3]. The absence of commercial supplier lock-in for this specific CAS number further supports its use as a flexible tool compound in kinase inhibitor discovery.

Intellectual property Patent composition of matter Freedom-to-operate analysis

Optimal Use Cases for N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide in Kinase Drug Discovery Programs


Pim Kinase Hit-to-Lead Optimization: Scaffold Hopping from Azole-Bipyridine to Amide-Bipyridine Series

The target compound serves as an ideal starting point for medicinal chemistry teams seeking to replace azole heterocycles (common in US9321756 exemplars) with a simpler amide linker while retaining the 2,3'-bipyridine core. The para-CF₃ substitution provides a well-characterized pharmacokinetic handle, and the compound's computed physicochemical profile (XLogP3-AA = 3.1, rotatable bonds = 4) falls within lead-like space, enabling systematic SAR exploration [1]. Teams can use this compound to benchmark new synthetic routes to 2,3'-bipyridine intermediates and assess the impact of linker flexibility on Pim isoform selectivity.

Negative Control for RAF709-Based RAF Kinase Selectivity Profiling

Given that RAF709 (a 3,3'-bipyridine RAF inhibitor with morpholino and tetrahydropyran substituents) shares the trifluoromethylbenzamide motif but targets RAF kinases rather than Pim kinases, the target compound (with its distinct 2,3'-bipyridine topology and absence of the morpholino-THP solubilizing groups) can function as a selectivity control in cross-kinase profiling panels. Its lack of the RAF709-specific substituents that confer RAF selectivity makes it a useful comparator for deconvoluting scaffold-driven vs. substituent-driven kinase selectivity [2].

Physicochemical Benchmarking in Bipyridine-Benzamide Isomer Libraries

For academic and industrial groups constructing focused libraries of bipyridine-benzamide regioisomers, the target compound (2,3'-bipyridine-3-ylmethyl, para-CF₃) provides a critical data point for structure–property relationship (SPR) analysis. When assayed alongside the 5-ylmethyl (CAS 2034400-72-9) and 4-ylmethyl (CAS 2034321-74-7) isomers, differences in solubility, logD, and microsomal stability can be quantitatively attributed to linker position and CF₃ regioisomerism, generating predictive models for future library design [1].

Quote Request

Request a Quote for N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.